molecular formula C7H5ClFNO3 B2606245 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene CAS No. 932374-66-8

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Cat. No.: B2606245
CAS No.: 932374-66-8
M. Wt: 205.57
InChI Key: ONPAPBZBCFJNHM-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3. It is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on the aromatic ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of a suitable benzene derivative, followed by halogenation and methoxylation steps.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the chloro or fluoro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Comparison with Similar Compounds

  • 1-Chloro-2-fluoro-4-nitrobenzene
  • 1-Fluoro-4-nitrobenzene
  • 2-Chloro-4-fluoro-5-nitroaniline

Comparison: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is unique due to the presence of both chloro and fluoro substituents along with a methoxy group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-chloro-4-fluoro-2-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPAPBZBCFJNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-nitro-5-fluorophenol (D41) (450 mg), potassium carbonate (600 mg), iodomethane (1 ml), and dimethylformamide (5 ml) stirred overnight at room temperature then diethyl ether added and the solution washed with water then dried over MgSO4, filtered and evaporated The product was crystallised from hexane to yield the title compound, 350 mg.
Quantity
450 mg
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reactant
Reaction Step One
Quantity
600 mg
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reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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